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Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

Cat. No.: B572445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal

chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic

properties. Quinoline scaffolds, prevalent in a wide array of pharmaceuticals, are frequently

targeted for such modifications. The precise positioning of a fluorine atom on the quinoline ring,

alongside other substituents like a methoxy group, can dramatically alter the molecule's

electronic environment and, consequently, its biological activity and spectroscopic signature.

This guide provides a detailed comparative analysis of the spectroscopic data for 6-Fluoro-2-
methoxyquinoline and its positional isomers. Due to the limited availability of complete

experimental datasets for all isomers, this guide combines available data from structurally

related compounds with predictions based on established spectroscopic principles. This

approach offers a robust framework for the identification and differentiation of these closely

related compounds.

Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 6-Fluoro-2-
methoxyquinoline and its isomers. The data for isomers is largely predictive, based on the

known effects of substituent positioning on the quinoline core.

¹H NMR Spectroscopy
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The ¹H NMR spectra of fluoro-methoxy-quinolines are characterized by signals in the aromatic

region, typically between 7.0 and 8.5 ppm, and a singlet for the methoxy protons around 4.0

ppm. The fluorine atom introduces complexity through ¹H-¹⁹F coupling, which is observable as

additional splitting of the signals of nearby protons. The magnitude of this coupling (J-coupling)

decreases with the number of bonds separating the proton and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Fluoro-

2-methoxyquinoline Isomers
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Position
of
Fluorine

H-3 H-4 H-5 H-7 H-8 OCH₃

Other
Notable
Couplin
gs

6-Fluoro
~6.9-7.1

(d)

~7.9-8.1

(d)

~7.6-7.8

(dd)

~7.3-7.5

(ddd)

~7.9-8.1

(d)
~4.0 (s)

³J(H5-F)

≈ 8-10

Hz,

⁴J(H7-F)

≈ 5-7 Hz

3-Fluoro -
~8.0-8.2

(d)

~7.5-7.7

(m)

~7.6-7.8

(m)

~7.9-8.1

(m)
~4.0 (s)

³J(H4-F)

≈ 9-11

Hz,

⁴J(H2-F)

- No H2

4-Fluoro
~7.0-7.2

(d)
-

~7.8-8.0

(m)

~7.5-7.7

(m)

~7.9-8.1

(m)
~4.1 (s)

³J(H3-F)

≈ 7-9 Hz,

³J(H5-F)

≈ 5-7 Hz

5-Fluoro
~6.9-7.1

(d)

~7.9-8.1

(d)
-

~7.4-7.6

(m)

~7.2-7.4

(m)
~4.0 (s)

³J(H6-F)

≈ 9-11

Hz,

⁴J(H7-F)

≈ 2-4 Hz

7-Fluoro
~6.9-7.1

(d)

~7.9-8.1

(d)

~7.8-8.0

(d)
-

~7.6-7.8

(dd)
~4.0 (s)

³J(H8-F)

≈ 10-12

Hz,

³J(H6-F)

≈ 7-9 Hz

8-Fluoro
~6.9-7.1

(d)

~7.9-8.1

(d)

~7.4-7.6

(m)

~7.2-7.4

(m)
- ~4.1 (d)

³J(H7-F)

≈ 8-10

Hz,

⁵J(OCH3

-F) ≈ 1-2

Hz
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Note: These are predicted values. Actual chemical shifts and coupling constants can vary

based on the solvent and experimental conditions.

¹³C NMR Spectroscopy
In ¹³C NMR, the carbon atom directly bonded to fluorine exhibits a large one-bond coupling

constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Carbons two and three

bonds away show smaller couplings (²JCF and ³JCF), which aids in signal assignment. The

electron-withdrawing nature of fluorine generally causes a downfield shift for the directly

attached carbon and shielding effects on adjacent carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Fluoro-2-methoxyquinoline Isomers
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Posit
ion
of
Fluor
ine

C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a
OCH
₃

6-

Fluor

o

~162 ~112 ~138 ~128

~122

(d,

²J≈25

)

~159

(d,

¹J≈25

0)

~119

(d,

²J≈21

)

~130 ~147 ~54

3-

Fluor

o

~158

(d,

²J≈15

)

~145

(d,

¹J≈24

5)

~130

(d,

²J≈10

)

~127 ~129 ~124 ~128 ~127 ~148 ~54

4-

Fluor

o

~161

~115

(d,

²J≈12

)

~155

(d,

¹J≈25

5)

~120

(d,

²J≈18

)

~125

(d,

³J≈5)

~123 ~129 ~128 ~147 ~54

5-

Fluor

o

~162 ~112 ~139

~121

(d,

²J≈15

)

~158

(d,

¹J≈25

0)

~115

(d,

²J≈20

)

~130

~120

(d,

³J≈5)

~148 ~54

7-

Fluor

o

~162 ~112 ~138 ~128 ~129

~118

(d,

²J≈22

)

~161

(d,

¹J≈25

2)

~110

(d,

²J≈20

)

~148

(d,

³J≈10

)

~54

8-

Fluor

o

~160 ~112 ~138 ~128

~122

(d,

³J≈4)

~124

~118

(d,

²J≈18

)

~155

(d,

¹J≈24

8)

~140

(d,

²J≈15

)

~54

Note: Predicted values are based on additive rules and data from similar compounds. The most

significant feature is the large ¹JCF coupling for the carbon bearing the fluorine atom.
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¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, with a wide chemical shift

range that is very sensitive to the electronic environment. For fluoroquinolines, the ¹⁹F chemical

shift is expected to be in the range of -100 to -130 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluoro-2-methoxyquinoline Isomers

Position of Fluorine Predicted Chemical Shift (δ, ppm)

6-Fluoro -110 to -115

3-Fluoro -125 to -130

4-Fluoro -105 to -110

5-Fluoro -115 to -120

7-Fluoro -112 to -117

8-Fluoro -120 to -125

Note: Chemical shifts are relative to CFCl₃ and can be influenced by the solvent.

Infrared (IR) Spectroscopy
The IR spectra of these isomers will show characteristic bands for the quinoline ring system

and the methoxy group. The most distinguishing feature will be the C-F stretching vibration,

which typically appears in the fingerprint region.

Table 4: Key IR Absorption Bands (cm⁻¹) for Fluoro-2-methoxyquinoline Isomers
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Functional Group Absorption Range (cm⁻¹) Vibration Type

C-H (aromatic) 3000 - 3100 Stretching

C-H (methoxy) 2850 - 2960 Stretching

C=N, C=C (aromatic) 1500 - 1650 Stretching

C-O (methoxy)
1200 - 1275 (asymmetric),

1020-1075 (symmetric)
Stretching

C-F 1100 - 1250 Stretching

Aromatic C-H Bending 750 - 900 Out-of-plane bending

The exact position of the C-F stretch and the pattern of the aromatic C-H out-of-plane bending

bands can help differentiate between isomers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds. For all fluoro-2-methoxyquinoline isomers, the molecular ion peak (M⁺) will

be observed at m/z = 177.06. High-resolution mass spectrometry can confirm the elemental

composition. Fragmentation patterns may show losses of CH₃, OCH₃, and HCN, with the

relative intensities of fragment ions potentially differing between isomers.

UV-Vis Spectroscopy
Quinoline and its derivatives exhibit characteristic UV-Vis absorption spectra due to π-π*

transitions within the aromatic system.[1] The spectra typically show multiple absorption bands

in the 200-400 nm range. The position of the fluorine and methoxy groups will influence the

λmax values due to their electronic effects on the chromophore. Generally, electron-donating

groups like methoxy cause a bathochromic (red) shift, while the effect of fluorine is more

complex and position-dependent.

Table 5: Expected UV-Vis Absorption Maxima (λmax, nm) for Fluoro-2-methoxyquinoline

Isomers in a Polar Solvent
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Isomer Expected λmax Range (nm)

6-Fluoro-2-methoxyquinoline 230-250, 270-290, 320-340

Other Isomers
Similar range with slight shifts depending on

substituent position

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The

following are generalized procedures for the key analytical techniques.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover a range of -2 to 12 ppm.

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to 0-200 ppm.

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C.

¹⁹F NMR Acquisition:

Set the spectral width to a range appropriate for aryl fluorides (e.g., -100 to -150 ppm).
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Proton decoupling may be used to simplify the spectra.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phasing, and baseline correction. Chemical shifts should be referenced to an

internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr and press it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background

spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) mass spectrometer is commonly used.

Data Acquisition: Infuse the sample solution directly into the ion source or inject it into an LC-

MS system. Acquire the mass spectrum in a positive ion mode over a suitable m/z range.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g.,

ethanol, methanol). Dilute the stock solution to a concentration that gives an absorbance

reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a range of 200-400 nm. Use a cuvette

containing the pure solvent as a reference.
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Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

comparison of 6-Fluoro-2-methoxyquinoline with its isomers.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Comparison

Reporting

Synthesis of 6-Fluoro-2-methoxyquinoline
and its Isomers

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Extract Spectroscopic Data
(Chemical Shifts, Coupling Constants, m/z, λmax, etc.)

Populate Comparison Tables

Structural Elucidation
and Isomer Differentiation

Publish Comparison Guide
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of quinoline isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic

properties of 6-Fluoro-2-methoxyquinoline and its isomers. By combining predictive data with

established experimental protocols, researchers can effectively approach the synthesis,

characterization, and differentiation of these important fluorinated heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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